Product packaging for 8-Hydroxyquinoline-2,4(1H,3H)-dione(Cat. No.:)

8-Hydroxyquinoline-2,4(1H,3H)-dione

Cat. No.: B12970161
M. Wt: 177.16 g/mol
InChI Key: VREJQFFLGXZRTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxyquinoline-2,4(1H,3H)-dione is a synthetic hybrid compound designed for advanced pharmaceutical and biological research. It combines the metal-chelating 8-hydroxyquinoline scaffold with the quinazoline-2,4(1H,3H)-dione core, a structure known to act as a fluoroquinolone-like inhibitor . This fusion aims to leverage the biological activities of both pharmacophores, potentially leading to novel research tools. The primary research application of this compound is in the development of new antimicrobial agents. Derivatives of quinazoline-2,4(1H,3H)-dione have been evaluated as inhibitors of bacterial enzymes DNA gyrase and topoisomerase IV, which are critical targets for combating resistant strains . These compounds have shown moderate to promising broad-spectrum activity against various Gram-positive and Gram-negative bacteria . Furthermore, the 8-hydroxyquinoline moiety is well-known for its potent metal-chelating ability, which contributes to its antiseptic, disinfectant, and fungicidal properties by depriving microorganisms of essential metal ions . Beyond antimicrobial studies, this compound holds significant value in cancer research. Both quinazoline-2,4(1H,3H)-dione and 8-hydroxyquinoline derivatives have demonstrated diverse pharmacological activities, including anticancer effects, making them scaffolds of interest for designing new chemotherapeutic agents . Researchers can utilize this hybrid molecule to probe mechanisms involving metal ion chelation in biological systems and to develop potential inhibitors for various enzymatic targets. This product is intended for research purposes only in a laboratory setting. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B12970161 8-Hydroxyquinoline-2,4(1H,3H)-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

8-hydroxy-1H-quinoline-2,4-dione

InChI

InChI=1S/C9H7NO3/c11-6-3-1-2-5-7(12)4-8(13)10-9(5)6/h1-3,11H,4H2,(H,10,13)

InChI Key

VREJQFFLGXZRTC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C(=CC=C2)O)NC1=O

Origin of Product

United States

Synthetic Methodologies for 8 Hydroxyquinoline 2,4 1h,3h Dione Analogues

Strategies for Carbonyl Group Introduction and Ring Closure

The construction of the quinoline-2,4-dione core involves strategic introduction of carbonyl groups and subsequent cyclization. A common approach is the reaction of an aniline (B41778) derivative with a compound containing an α,β-unsaturated carbonyl or β-diketone unit. researchgate.net These reactions are often catalyzed by acids, such as sulfuric acid, which also acts as a dehydrating agent. researchgate.net For instance, the Conrad–Limpach reaction utilizes the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines, which can be further oxidized to the dione (B5365651). nih.gov

Another key strategy is the intramolecular cyclization of N-(2-acylaryl)amides, a method known as Camps cyclization. This base-catalyzed reaction can yield either quinolin-4-ones or quinolin-2-ones depending on the substrate and reaction conditions. mdpi.com The mechanism involves an intramolecular aldol (B89426) condensation of the N-(2-acylaryl)amide, which is capable of enolization. mdpi.com

Palladium-catalyzed carbonylation reactions offer another route, using carbon monoxide as the carbonyl source. mdpi.com The reaction of 2-iodoaniline (B362364) with terminal acetylenes under carbon monoxide pressure, catalyzed by a palladium complex, can produce quinolin-4-ones. mdpi.com

Dieckmann condensation provides a pathway through the intramolecular reaction of diesters. For example, the reaction of methyl anthranilate with methyl acrylate (B77674) can lead to a diester that undergoes intramolecular cyclization to form a dihydroquinolinone, which is then oxidized to the quinolin-4-one. mdpi.com

More recent and environmentally friendly methods include a decarboxylating cyclization procedure. This involves the reaction of isatoic anhydrides with 1,3-dicarbonyl compounds in water, where a carbanion generated from the dicarbonyl compound attacks the anhydride, leading to cyclization and dehydration to form the quinolin-4-one. mdpi.com

Oxidation-Based Preparations of Dione Systems

Oxidation plays a crucial role in the synthesis of quinoline-2,4-dione systems, either by introducing the dione functionality into a pre-formed quinoline (B57606) ring or by oxidizing precursors during the cyclization process.

Peroxy Acid-Mediated Oxidations (e.g., Peracetic Acid, m-Chloroperoxybenzoic Acid)

Peroxy acids are effective oxidants in organic synthesis. wikipedia.org m-Chloroperoxybenzoic acid (mCPBA) is a widely used peroxy acid due to its relative stability and ease of handling. wikipedia.orgorgsyn.org It can be prepared by reacting m-chlorobenzoyl chloride with a basic solution of hydrogen peroxide. orgsyn.org mCPBA is known for its ability to convert ketones to esters (Baeyer-Villiger oxidation) and epoxidize alkenes. wikipedia.orgmasterorganicchemistry.com In the context of quinoline synthesis, mCPBA can be used for the N-oxidation of the quinoline ring. nih.gov For instance, 8-hydroxyquinoline (B1678124) can be oxidized with mCPBA to form the N-oxide, which can then be further functionalized. nih.gov

Hydrogen Peroxide and Nitric Acid Oxidations

Hydrogen peroxide, often in the presence of a catalyst, is another important oxidizing agent. google.com It is considered a green oxidant as its byproduct is water. rsc.org The oxidation of quinoline with hydrogen peroxide in an acidic aqueous medium, catalyzed by certain metal cations like vanadyl(V) or cobalt(III), can lead to the formation of quinolinic acid. google.com This process involves a pre-oxidation step with hydrogen peroxide followed by oxidation with chlorite (B76162) or chlorate (B79027) ions. google.com The reactivity of hydrogen peroxide can be enhanced by using it in combination with anhydrides, which form peroxy acids in situ. rsc.org

Oxygen/UV Irradiation Protocols

Aerobic oxidation, utilizing molecular oxygen, presents an environmentally benign synthetic route. The construction of quinoline-2-carboxylate esters has been achieved through the aerobic oxidation of alkyl 4-anilinocrotonates, induced by a catalytic amount of a radical cation salt. nih.gov This method avoids harsh reaction conditions. UV irradiation can also be employed to promote oxidation reactions, sometimes in the presence of a photosensitizer. mdpi.com

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of quinoline-2,4-diones is of significant interest due to the potential for stereospecific biological activity. Asymmetric synthesis methods are employed to control the stereochemistry of the products.

One approach involves the use of chiral starting materials. For example, the Diels-Alder reaction of an optically active dienophile, such as a 5,6-dihydro-1H-pyridin-2-one derivative, with a siloxydiene can be used to synthesize a chiral hexahydroisoquinoline-1,6-dione ring system, a key intermediate for complex natural products. researchgate.net

Diastereoselective synthesis can be achieved through multicomponent reactions. For instance, a three-component reaction of 4-hydroxypyran-2-ones, aromatic aldehydes, and N-aryl enaminones under microwave irradiation can produce highly diastereoselective bicyclic hexahydroquinoline-2,5-diones. rsc.org

Stereodivergent synthesis allows for the selective formation of either cis- or trans-isomers. For example, the stereodivergent synthesis of cis- and trans-4-substituted prolinols has been developed, which can then be transformed into the corresponding proline derivatives through oxidation. elsevierpure.com

Functionalization and Derivatization Approaches

The 8-hydroxyquinoline-2,4(1H,3H)-dione scaffold can be further modified to create a diverse range of analogues with varied properties.

Alkylation and Acylation: The nitrogen atom of the quinolinedione moiety can be substituted with various groups. For example, alkylation can be achieved using reagents like ethyl bromoacetate (B1195939) in the presence of a base. researchgate.net

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (click chemistry) is a powerful tool for linking different molecular fragments. This has been used to synthesize complex molecules where quinolone units are tethered via a triazole linker. mdpi.com

Mannich Reaction: The Mannich reaction is a classic method for aminoalkylation. The active C-7 position of 8-hydroxyquinoline can be aminoalkylated using an aldehyde and an amine, leading to the formation of Mannich bases with potential biological activities. nih.gov

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used to introduce aryl or other substituents onto the quinoline ring. scispace.com

Condensation Reactions: The active methylene (B1212753) group at the C-3 position can participate in Knoevenagel condensation with aromatic aldehydes to form benzylidene derivatives. nih.gov

Table 1:

Method Description Key Reagents/Conditions Reference(s)
Conrad-Limpach Reaction Condensation of anilines with β-ketoesters. Anilines, β-ketoesters, acid catalyst. nih.gov
Camps Cyclization Intramolecular cyclization of N-(2-acylaryl)amides. N-(2-acylaryl)amides, base catalyst. mdpi.com
Palladium-Catalyzed Carbonylation Introduction of a carbonyl group using carbon monoxide. 2-Iodoaniline, terminal acetylenes, CO, Pd catalyst. mdpi.com
Dieckmann Condensation Intramolecular reaction of diesters. Diesters, strong base. mdpi.com
Peroxy Acid Oxidation Oxidation using peroxy acids like mCPBA. m-Chloroperoxybenzoic acid. wikipedia.orgnih.gov
Hydrogen Peroxide Oxidation Oxidation using H₂O₂ often with a catalyst. H₂O₂, metal catalyst, acid. google.com
Diels-Alder Reaction Cycloaddition for stereoselective synthesis. Chiral dienophile, diene. researchgate.net
Mannich Reaction Aminoalkylation of the quinoline core. Aldehyde, amine. nih.gov

| Click Chemistry | Cycloaddition to link molecular fragments. | Azides, alkynes, Cu catalyst. | mdpi.com |

Introduction of Alkyl and Aryl Substituents

The introduction of alkyl and aryl groups at the 3-position of the quinoline-2,4(1H,3H)-dione scaffold is a primary strategy for creating a diverse range of analogues. A common method involves the reaction of 3-halo-quinoline-2,4(1H,3H)-diones with primary alkyl or aryl amines.

Research has demonstrated that 3-chloro- and 3-bromoquinoline-2,4(1H,3H)-diones can react with an excess of a primary amine in a solvent like dimethylformamide to yield the corresponding 3-alkylamino- or 3-arylamino-quinoline-2,4(1H,3H)-diones. clockss.org This nucleophilic substitution reaction provides a direct route to C3-functionalized derivatives. For the synthesis of analogues with a primary amino group at the C3 position, an effective method involves the in-situ generation of ammonia (B1221849) under anhydrous conditions for the reaction with the 3-halo precursor. clockss.org

An alternative, though sometimes less direct, route to 3-amino derivatives involves the reduction of 3-azidoquinoline-2,4(1H,3H)-diones. clockss.org The success of this reduction is dependent on the chosen reducing agent. For instance, using zinc in acetic acid can provide moderate to good yields of the desired 3-amino compounds. clockss.org However, other reagents like triphenylphosphine (B44618) have been shown to lead to the formation of 4-hydroxyquinolin-2(1H)-one, indicating a different reaction pathway. clockss.org

The following table summarizes the synthesis of various 3-substituted quinoline-2,4(1H,3H)-diones.

Table 1: Synthesis of 3-Alkyl- and 3-Aryl-quinoline-2,4(1H,3H)-diones

Starting Material Reagent Product
3-Chloro/Bromo-quinoline-2,4(1H,3H)-dione Primary Alkylamine/Arylamine 3-Alkyl/Arylamino-quinoline-2,4(1H,3H)-dione
3-Chloro-quinoline-2,4(1H,3H)-dione Ammonia (in situ) 3-Aminoquinoline-2,4(1H,3H)-dione

Mannich Reaction Applications for Tertiary Amine Incorporations

The Mannich reaction is a powerful tool in organic synthesis for the aminomethylation of acidic protons. wikipedia.org In the context of 8-hydroxyquinoline derivatives, this reaction is well-established for introducing aminomethyl groups, typically at the C7 position of the 8-hydroxyquinoline core. mdpi.comnih.govnih.gov This three-component reaction involves an active hydrogen compound (in this case, the quinoline derivative), an aldehyde (commonly formaldehyde), and a secondary amine. nih.gov

While direct examples of the Mannich reaction on the this compound scaffold are not extensively documented in the reviewed literature, the principles of the reaction on the parent 8-hydroxyquinoline molecule can be extrapolated. The reaction typically proceeds by dissolving the 8-hydroxyquinoline, formaldehyde (B43269) (or its polymer, paraformaldehyde), and a secondary amine in a suitable solvent like ethanol (B145695) and heating the mixture under reflux. mdpi.com

A wide variety of secondary amines have been successfully employed in the Mannich reaction with 8-hydroxyquinoline, leading to the incorporation of diverse tertiary amine functionalities. These include cyclic amines such as piperidine (B6355638) and pyrrolidine, as well as acyclic amines like diethylamine (B46881) and dicyclohexylamine. mdpi.com The introduction of these tertiary amine moieties can significantly influence the physicochemical properties of the resulting molecules. nih.gov

The following table provides examples of tertiary amines that have been incorporated into the 8-hydroxyquinoline scaffold using the Mannich reaction, a method that holds potential for the functionalization of this compound analogues.

Table 2: Examples of Secondary Amines Used in the Mannich Reaction with 8-Hydroxyquinoline

Secondary Amine Resulting Tertiary Amine Moiety
Piperidine Piperidinomethyl
Pyrrolidine Pyrrolidinomethyl
Diethylamine Diethylaminomethyl
Dicyclohexylamine Dicyclohexylaminomethyl
1-Methylpiperazine (4-Methylpiperazin-1-yl)methyl

Advanced Characterization and Structural Elucidation Studies

Spectroscopic Analysis Methodologies for Structure Confirmation (e.g., NMR, IR)

A definitive structural confirmation of 8-Hydroxyquinoline-2,4(1H,3H)-dione would necessitate thorough spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, would be essential to map the chemical environment of each proton and carbon atom, respectively. This would help in confirming the connectivity of the atoms and the presence of the dione (B5365651) functional group on the quinoline (B57606) scaffold.

Infrared (IR) spectroscopy would be employed to identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key absorptions would be expected for the hydroxyl (-OH) group, the amide/lactam carbonyl (C=O) groups within the dione ring, and the aromatic C-H and C=C bonds of the quinoline system. However, specific spectral data (chemical shifts in ppm for NMR and absorption bands in cm⁻¹ for IR) for this compound are not available in the reviewed literature.

X-ray Crystallography and Solid-State Structural Analysis

Molecular Conformation and Stereochemistry

Through X-ray diffraction analysis, the precise molecular conformation of this compound could be elucidated. This would include the planarity of the quinoline ring system and the geometry of the dione ring. Any stereochemical aspects, if present, would also be definitively established. At present, there are no published crystal structures for this specific compound in crystallographic databases.

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Interactions)

A crystallographic study would also reveal the intricate network of intermolecular interactions that govern the crystal packing. Hydrogen bonding, likely involving the 8-hydroxyl group and the carbonyl oxygens or amide protons of the dione ring, would be a key feature. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could play a significant role in the solid-state architecture. The analysis of these non-covalent interactions is crucial for understanding the physical properties of the compound. Without experimental crystallographic data, a detailed discussion of these features for this compound remains speculative.

Computational and Theoretical Chemistry Investigations

Electronic Structure and Reactivity Profiling

No published studies were found that specifically report the optimized molecular geometry of 8-Hydroxyquinoline-2,4(1H,3H)-dione using DFT calculations. Such a study would typically involve methods like B3LYP with a basis set such as 6-31G(d,p) to determine bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation.

A frontier molecular orbital analysis for this compound is not available. This analysis would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. For related 8-hydroxyquinoline (B1678124) derivatives, HOMO orbitals are often localized near the quinoline (B57606) moiety, while LUMO orbitals are situated near other functional groups, indicating pathways for intramolecular charge transfer. nih.gov

There are no specific reports on the global reactivity descriptors, such as chemical potential, hardness, softness, and the global electrophilicity index, for this compound. These values are derived from HOMO and LUMO energies and are instrumental in predicting the electrophilic or nucleophilic nature of a compound.

The potential for E/Z isomerism in this compound has not been computationally investigated. Such an analysis would compare the relative energies of different geometric isomers to determine the most stable configuration.

While theoretical predictions of 1H and 13C NMR chemical shifts and IR vibrational frequencies are common for characterizing novel compounds, no such predictive data has been published for this compound. These predictions are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) for NMR.

In Silico Prediction of Bioactivity and Pharmacokinetic Attributes

A full in silico profiling of this compound is absent from the literature. This type of study would involve predicting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its potential biological targets. Such predictions are vital in early-stage drug discovery to assess the viability of a compound as a drug candidate. While many 8-hydroxyquinoline derivatives are known for their biological activities, the specific profile for the 2,4-dione variant remains uncharacterized. nih.gov

Bioavailability and Drug-Likeness Predictions

The journey of a drug from administration to its target site is a complex process governed by its physicochemical properties. Computational tools offer a preliminary assessment of a compound's potential to be orally bioavailable and "drug-like."

One of the most widely used filters is Lipinski's rule of five. Studies on 8-hydroxyquinoline derivatives have shown that they often possess favorable drug-like characteristics. nih.govnih.gov These compounds typically have a molecular weight below 500 Da, a logP value (a measure of lipophilicity) under 5, and an appropriate number of hydrogen bond donors and acceptors, all of which are key predictors of good oral absorption. nih.govnih.gov

Beyond these basic rules, more sophisticated computational models predict a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For derivatives of 8-hydroxyquinoline, these predictions suggest good gastrointestinal absorption. nih.gov Furthermore, they are often predicted to be non-substrates for P-glycoprotein, a transporter that can pump drugs out of cells, which is a favorable characteristic for drug efficacy. nih.gov In silico toxicity assessments have also indicated that these compounds are likely to be non-carcinogenic. nih.gov

Table 1: Predicted Drug-Likeness and ADME Properties of 8-Hydroxyquinoline Derivatives

Property Predicted Characteristic Significance
Lipinski's Rule of Five Compliant Suggests good potential for oral bioavailability.
Gastrointestinal Absorption High Indicates the compound is likely to be well-absorbed from the gut.
P-glycoprotein Substrate No The compound is less likely to be actively removed from cells, potentially increasing its intracellular concentration and efficacy.
Carcinogenicity Non-carcinogen Suggests a lower risk of causing cancer.

Molecular Docking Simulations for Target Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This provides valuable insights into the potential mechanism of action of a compound by identifying key interactions with its biological target.

NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that plays a role in protecting cells from oxidative stress. Molecular docking studies have explored the interaction of 8-hydroxyquinoline derivatives with the NQO1 protein. nih.gov These simulations have revealed that the compounds can fit into the active site of the enzyme. The binding is stabilized by a network of interactions, including hydrogen bonds between the hydroxyl group of the quinoline ring and amino acid residues such as Tyr128 and His161. nih.gov Additionally, the aromatic quinoline ring can form π-π stacking interactions with residues like Phe232, further anchoring the compound in the active site. nih.gov

DNA gyrase is an essential bacterial enzyme and a well-established target for antibiotics. nih.gov Molecular docking studies have shown that 8-hydroxyquinoline derivatives have the potential to bind to the ATP-binding site of the GyrB subunit of E. coli DNA gyrase. mdpi.com This binding is thought to be stabilized by hydrogen bonds with key amino acid residues, such as Asp73, within the active site. nih.gov

Furthermore, some quinoline compounds are known to exert their effects by intercalating into DNA, inserting themselves between the base pairs of the double helix. acs.org Molecular docking simulations have supported this possibility for 8-hydroxyquinoline derivatives, showing that the planar quinoline ring can slide into the space between DNA base pairs. acs.org This mode of binding is stabilized by π-π stacking interactions with the DNA bases and can disrupt normal DNA processes. nih.gov

Lanosterol (B1674476) 14-α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans. nih.govwikipedia.org It is a major target for antifungal drugs. nih.gov Molecular docking simulations have been employed to investigate the binding of 8-hydroxyquinoline derivatives to the active site of lanosterol 14-α-demethylase. mdpi.com These studies suggest that the compounds can fit within the enzyme's active site. A key predicted interaction involves the nitrogen atom of the quinoline ring and the hydroxyl group coordinating with the heme iron, which is a central component of the enzyme's catalytic mechanism. nih.gov This interaction, along with other hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues, is thought to be responsible for the inhibitory activity of these compounds. nih.gov

Phosphodiesterase 4 (PDE4) is an enzyme involved in inflammatory pathways, and its inhibition can lead to anti-inflammatory effects. Molecular docking studies have been conducted to assess the potential of 8-hydroxyquinoline derivatives to bind to the active site of PDE4. The results of these simulations indicate that these compounds can form stable complexes within the enzyme's binding pocket, with key interactions including hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues. mdpi.com

Outer membrane proteins are vital for the survival and virulence of many pathogenic bacteria. OmpU in Vibrio cholerae is one such protein. Molecular docking simulations have suggested that 8-hydroxyquinoline derivatives can bind to a pocket on the surface of the OmpU protein. This binding is predicted to be stabilized by a combination of hydrogen bonds and hydrophobic interactions with the amino acids that form the pocket. mdpi.com

Table 2: Summary of Molecular Docking Interactions of 8-Hydroxyquinoline Derivatives

Target Receptor Key Predicted Interactions Potential Consequence of Binding
NQO1 Protein Hydrogen bonding with Tyr128 and His161; π-π stacking with Phe232. nih.gov Modulation of the enzyme's activity.
DNA Gyrase Hydrogen bonding with Asp73 in the ATP-binding site. nih.gov Inhibition of bacterial DNA replication.
DNA Intercalation between base pairs via π-π stacking. nih.govacs.org Disruption of DNA replication and transcription.
Lanosterol 14-α-Demethylase Coordination with the heme iron; hydrogen bonding and hydrophobic interactions. nih.gov Inhibition of sterol biosynthesis.
Phosphodiesterase 4 (PDE4) Hydrogen bonding and hydrophobic interactions within the active site. mdpi.com Anti-inflammatory effects.
Outer Membrane Protein (OmpU) Hydrogen bonding and hydrophobic interactions in a surface pocket. mdpi.com Disruption of bacterial outer membrane function.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

No Quantitative Structure-Activity Relationship (QSAR) models have been developed specifically for predicting the biological efficacy of this compound or its derivatives. QSAR studies are contingent on the availability of a dataset of structurally related compounds with measured biological activities. The absence of such data for a series of compounds based on the this compound scaffold precludes the development of predictive QSAR models.

Comparative Molecular Field Analysis (CoMFA)

Consistent with the lack of broader QSAR studies, no Comparative Molecular Field Analysis (CoMFA) has been performed for this compound. CoMFA, a 3D-QSAR technique, requires a set of aligned molecules with known activities to derive correlations between their 3D steric and electrostatic fields and their biological potencies. As the necessary biological activity data and a corresponding set of analogues are not present in the scientific literature, CoMFA studies for this compound have not been conducted. Consequently, there are no CoMFA-derived contour maps to visualize the regions where steric bulk or specific electrostatic properties might influence the biological activity of this chemical entity.

Biological Activities and Pharmacological Potentials in Vitro and Preclinical Studies

Antineoplastic and Anticancer Activities

Derivatives of 8-hydroxyquinoline (B1678124) have demonstrated notable efficacy against various cancer models, exhibiting both direct cytotoxicity and the ability to modulate key pathways involved in cancer progression and resistance.

Research has shown that 8-hydroxyquinoline derivatives can induce cell death in a range of human cancer cell lines. For instance, a study investigating 8-hydroxyquinoline-coated graphene oxide nanocomposites reported significantly increased cell death in the MCF-7 breast cancer cell line. nih.gov This cytotoxic effect is often attributed to the induction of apoptosis, a form of programmed cell death. nih.gov In the treated MCF-7 cells, there was a notable increase in the expression of pro-apoptotic genes like p53, p21, and Bax, alongside a decrease in the anti-apoptotic gene Bcl-2. nih.gov The ability of 8-hydroxyquinoline derivatives to chelate essential metal ions is also thought to contribute to their anticancer properties by interfering with cellular pathways necessary for cancer cell growth. nih.gov

Cell LineCompound TypeObserved EffectReference
MCF-78-Hydroxyquinoline-coated graphene oxideIncreased cell death, apoptosis induction nih.gov

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (Pgp). nih.gov Intriguingly, certain 8-hydroxyquinoline-derived Mannich bases have shown selective toxicity against MDR cancer cells. nih.govnih.gov This "MDR-selective" activity is linked to the collateral sensitivity of these resistant cells. nih.gov Studies suggest that the mechanism involves the interplay of metal chelation and redox cycling. nih.gov Specifically, the MDR-selective anticancer activity of these compounds is associated with inducing iron deprivation in MDR cells and the preferential formation of redox-active copper(II) complexes, which lead to oxidative stress. nih.gov This unique mechanism offers a promising strategy to target and eliminate cancer cells that have developed resistance to conventional chemotherapeutic agents. nih.govnih.gov

The anticancer effects of 8-hydroxyquinoline derivatives extend to their ability to modulate crucial enzymes involved in cancer progression.

NQO1 (NAD(P)H:quinone oxidoreductase 1): NQO1 is an enzyme that is often overexpressed in various cancers. nih.gov Certain quinone-based compounds can be bioreductively activated by NQO1, leading to preferential damage in tumor cells. nih.gov While direct modulation of NQO1 by 8-Hydroxyquinoline-2,4(1H,3H)-dione is not explicitly detailed, the broader class of quinoline (B57606) and quinone compounds it belongs to are known to interact with this enzyme. mdpi.comelsevierpure.comnih.gov For example, some 1,4-naphthoquinone (B94277) derivatives hybridized with an 8-hydroxyquinoline moiety have been studied for their interaction with the NQO1 protein. nih.gov

Ribonucleotide Reductase (RR): RR is a critical enzyme for DNA synthesis and repair, making it a well-established target for cancer therapy. nih.govnih.gov Therapeutic strategies using 8-hydroxyquinolines have targeted this iron-containing enzyme. nih.gov The inhibition of RR depletes the cellular pool of deoxynucleoside triphosphates (dNTPs), thereby halting DNA replication and inducing S-phase arrest in cancer cells. nih.gov

Matrix Metalloproteinases (MMPs): MMPs are enzymes that play a crucial role in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. nih.gov Derivatives of 8-hydroxyquinoline have been investigated as inhibitors of MMPs. nih.govnih.gov For instance, Mannich bases with a 7-substitution on a 5-chloro-8-hydroxyquinoline (B194070) scaffold have demonstrated inhibitory activity against MMP-2 and MMP-9. nih.gov

Antimicrobial Efficacy

Beyond their anticancer properties, 8-hydroxyquinoline and its derivatives have demonstrated a broad spectrum of antimicrobial activity, encompassing both bacteria and fungi.

The antibacterial effects of 8-hydroxyquinoline derivatives have been documented against a wide array of pathogenic bacteria.

Gram-positive Bacteria: 8-hydroxyquinoline has shown very potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). elsevierpure.comnih.gov One study reported a minimum inhibitory concentration (MIC) of 27.58 µM for 8-hydroxyquinoline against S. aureus, which is comparable to the antibiotic ampicillin. elsevierpure.com A new derivative, PH176, had MIC50 and MIC90 values of 16 and 32 μg/ml, respectively, against 38 clinical isolates of S. aureus. nih.gov

Gram-negative Bacteria: The activity against Gram-negative bacteria is also significant. A siderophore-conjugated cephalosporin, LCB10-0200, which incorporates a moiety that binds iron similarly to 8-hydroxyquinoline, has shown potent antibacterial activity against Klebsiella pneumoniae, including multidrug-resistant strains. nih.gov Derivatives have also shown activity against Pseudomonas aeruginosa, with nitroxoline (B368727) (a nitro-derivative of 8-hydroxyquinoline) being effective in reducing biofilm formation by chelating iron and zinc. nih.gov Biofilm formation is a key virulence factor for P. aeruginosa, contributing to its resistance to antimicrobial agents. frontiersin.org

BacteriumCompound/DerivativeKey FindingReference(s)
Staphylococcus aureus8-HydroxyquinolinePotent activity, MIC comparable to ampicillin elsevierpure.com
Staphylococcus aureus (MRSA)PH176MIC50 of 16 µg/ml and MIC90 of 32 µg/ml nih.gov
Klebsiella pneumoniaeLCB10-0200 (siderophore-conjugated cephalosporin)Potent in vitro and in vivo activity nih.gov
Pseudomonas aeruginosaNitroxolineReduces biofilm formation by chelating iron and zinc nih.gov

The antifungal properties of 8-hydroxyquinoline derivatives are also well-documented, showing efficacy against both yeasts and filamentous fungi.

Yeasts: 8-hydroxyquinoline and its derivatives have demonstrated significant activity against various Candida species. elsevierpure.com Clioquinol (B1669181), an 8-hydroxyquinoline derivative, was found to be active against all tested isolates of Candida, with MIC ranges of 0.031-2 μg/ml. nih.gov Other derivatives, such as 8-hydroxy-5-quinolinesulfonic acid and 8-hydroxy-7-iodo-5-quinolinesulfonic acid, also showed anti-Candida activity. nih.gov Furthermore, derivatives PH151 and PH153 have shown potential for treating systemic candidiasis in in vivo alternative models. nih.gov Some 1,2,3-triazole derivatives of 8-hydroxyquinoline have also exhibited promising activity against Candida species. researchgate.netufrgs.br

Filamentous Fungi and Dermatophytes: The antifungal spectrum extends to dermatophytes, which are fungi that cause infections of the skin, hair, and nails. Clioquinol, 8-hydroxy-5-quinolinesulfonic acid, and 8-hydroxy-7-iodo-5-quinolinesulfonic acid were all active against dermatophytes. nih.gov Specifically, 8-hydroxy-5-quinolinesulfonic acid and 8-hydroxy-7-iodo-5-quinolinesulfonic acid displayed a fungicidal effect against Microsporum canis and Trichophyton mentagrophytes. nih.gov The mechanism of action for some of these derivatives is thought to involve damage to the fungal cell wall. researchgate.net

FungusCompound/DerivativeKey FindingReference(s)
Candida spp.ClioquinolMIC range of 0.031-2 µg/ml nih.gov
Candida spp.8-hydroxy-5-quinolinesulfonic acidAnti-Candida activity nih.gov
Candida spp.8-hydroxy-7-iodo-5-quinolinesulfonic acidAnti-Candida activity nih.gov
Candida albicansPH151 and PH153Potential for treating systemic candidiasis nih.gov
DermatophytesClioquinolAntidermatophyte activity nih.gov
Dermatophytes8-hydroxy-5-quinolinesulfonic acidFungicidal effect nih.gov
Dermatophytes8-hydroxy-7-iodo-5-quinolinesulfonic acidFungicidal effect nih.gov
Microsporum canis1,2,3-triazole derivatives of 8-hydroxyquinolineTime-dependent fungicide profile researchgate.net

Antimycobacterial Efficacy

Derivatives of 8-hydroxyquinoline have demonstrated notable in vitro activity against various mycobacterial species. A study involving a series of 22 ring-substituted 8-hydroxyquinoline-2-carboxanilides revealed their potential as antimycobacterial agents. nih.gov The compounds were tested against Mycobacterium tuberculosis H37Ra, Mycobacterium avium complex, and M. avium subsp. paratuberculosis. nih.gov

Several derivatives exhibited significant antimycobacterial effects. Specifically, 8-hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-2-carboxamide and its 4-(trifluoromethyl)phenyl counterpart showed a minimum inhibitory concentration (MIC) of 24 μM against all tested mycobacterial strains. nih.gov Additionally, the 3-methoxyphenyl (B12655295) and 3-methylphenyl derivatives displayed MIC values of 27 μM and 29 μM, respectively, against all strains. nih.gov Notably, their activity against M. avium subsp. paratuberculosis was four times higher than that of the reference drug, rifampicin. nih.gov Furthermore, the 2-bromophenyl and 2-(trifluoromethyl)phenyl derivatives were particularly effective against M. tuberculosis, with MICs of 23 μM and 24 μM, respectively. nih.gov A significant reduction in the metabolic activity of M. tuberculosis H37Ra was also observed using an MTT assay. nih.gov

Another study on 26 analogs of 8-hydroxyquinoline highlighted their efficacy against M. tuberculosis, with some analogs achieving a minimum inhibitory concentration (MIC90) of less than 5 μM. nih.gov This research indicated that small substitutions at the C5 position yielded the most potent activity, while substitutions at the C2 position generally diminished potency. nih.gov

DerivativeTarget MycobacteriaMIC (μM)
8-hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-2-carboxamideM. tuberculosis H37Ra, M. avium complex, M. avium subsp. paratuberculosis24
8-hydroxy-N-[4-(trifluoromethyl)phenyl]quinoline-2-carboxamideM. tuberculosis H37Ra, M. avium complex, M. avium subsp. paratuberculosis24
3-methoxyphenyl derivativeM. tuberculosis H37Ra, M. avium complex, M. avium subsp. paratuberculosis27
3-methylphenyl derivativeM. tuberculosis H37Ra, M. avium complex, M. avium subsp. paratuberculosis29
2-bromophenyl derivativeM. tuberculosis23
2-(trifluoromethyl)phenyl derivativeM. tuberculosis24
Select C5-substituted analogsM. tuberculosis<5

Antiviral Activities (e.g., Dengue Virus, HIV-1)

The 8-hydroxyquinoline scaffold has been investigated for its potential antiviral properties, particularly against Dengue virus and Human Immunodeficiency Virus (HIV-1).

Dengue Virus: Research has shown that hydroxychloroquine (B89500) (HCQ), a derivative of quinoline, can inhibit all four serotypes of the dengue virus (DENV) in vitro. nih.gov The antiviral mechanism of HCQ is linked to the activation of the host's innate immune response. nih.gov It was found to induce the expression of interferon (IFN)-related antiviral proteins and certain inflammatory cytokines. nih.gov Specifically, HCQ activates the IFN-β, AP-1, and NFκB signaling pathways. nih.gov The antiviral effect was diminished when key components of these pathways, such as mitochondrial antiviral-signaling protein (MAVS) or TANK binding kinase 1 (TBK1)/inhibitor-κB kinase ɛ (IKKɛ), were targeted. nih.gov Furthermore, HCQ was observed to induce the production of reactive oxygen species (ROS), which plays a role in the host's defense mechanisms against DENV-2. nih.gov

In studies on other flavonoids, quercetin (B1663063) demonstrated significant inhibitory activity against DENV-2, with a half-maximal inhibitory concentration (IC50) of 35.7 μg/mL when applied after virus adsorption. nih.gov This IC50 value decreased to 28.9 μg/mL with continuous treatment. nih.gov Quercetin was found to reduce DENV-2 RNA levels by 67%. nih.gov

HIV-1: The 8-hydroxyquinoline core structure is a key component in the design of HIV-1 integrase inhibitors. nih.govnih.gov HIV-1 integrase is a critical enzyme for viral replication, as it inserts the viral DNA into the host cell's genome. nih.govmdpi.com A novel series of 8-hydroxyquinoline tetracyclic lactams demonstrated exceptional antiviral activity against HIV-1. nih.gov These compounds were designed based on a two-metal binding pharmacophore model. nih.gov

Antioxidant Capacity and Reactive Oxygen Species Scavenging

The antioxidant potential of 8-hydroxyquinoline derivatives has been evaluated in various studies. One investigation into new derivatives of 8-hydroxyquinoline found that they exhibited low antioxidant activity in a 2,2-diphenyl-1-picryhydrazyl (DPPH) free radical scavenging assay, with IC50 values ranging from 0.8 to 2.49 mg/mL. nih.gov

In a different context, a study on myeloproliferative neoplasms (MPNs) measured total antioxidant capacity (TAC) and 8-hydroxy-2'-deoxy-guanosine (8-OHdG), a marker of oxidative DNA damage. mdpi.comnih.gov This study found that TAC was higher in patients with MPNs compared to controls. mdpi.comnih.gov However, 8-OHdG concentrations were similar between the groups. mdpi.comnih.gov

Furthermore, certain 8-hydroxyquinoline derivatives designed as multi-target compounds for Alzheimer's disease have demonstrated in vitro antioxidant activity. nih.gov

Enzyme Inhibition and Modulatory Actions

Photosynthetic Electron Transport Inhibition in Plant Systems (e.g., Spinach Chloroplasts)

While direct studies on this compound's effect on photosynthetic electron transport in spinach chloroplasts are not specified, research on other chemical compounds provides insight into the inhibition of this process. For instance, the herbicides buthidazole (B1668095) and tebuthiuron (B33203) have been shown to strongly inhibit uncoupled electron transport from water to ferricyanide (B76249) or methyl viologen in isolated spinach chloroplasts at concentrations above 0.5 micromolar. nih.gov Their primary site of inhibition is on the reducing side of photosystem II. nih.gov Studies using various chelators have also helped to map the organization of electron transport in photosystem II of spinach chloroplasts, identifying different sites of inhibition. nih.gov

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Derivatives of 8-hydroxyquinoline have been identified as potential inhibitors of cholinesterases, enzymes that are key targets in Alzheimer's disease therapy. nih.govplos.org A series of novel molecules derived from 8-hydroxyquinoline were designed and studied in silico as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). plos.org The rationale behind this is the cholinergic hypothesis of Alzheimer's, which links cognitive decline to reduced cholinergic activity in the brain. plos.org

In one study, hybrid compounds combining structural features of the anti-Alzheimer's drug donepezil (B133215) with clioquinol (an 8-hydroxyquinoline derivative) were found to selectively target human butyrylcholinesterase at micromolar concentrations. nih.gov Another research effort focused on diversely functionalized quinolinones, leading to the identification of potent and selective inhibitors of human recombinant acetylcholinesterase. nih.gov

HIV-1 Integrase Inhibition

As previously mentioned in the antiviral section, 8-hydroxyquinoline derivatives are a significant class of HIV-1 integrase inhibitors. nih.govnih.gov The integrase enzyme facilitates the integration of viral DNA into the host genome, a crucial step in the HIV-1 replication cycle. nih.govmdpi.com Inhibitors of this enzyme, such as those based on the 8-hydroxyquinoline scaffold, work by binding to the active site of the integrase, often chelating the metal ions essential for its catalytic activity. brieflands.com This prevents the strand transfer reaction, effectively halting viral replication. nih.govbrieflands.com The development of 8-hydroxyquinoline tetracyclic lactams has yielded compounds with potent antiviral activity against HIV-1, including strains resistant to earlier generation integrase inhibitors. nih.gov

Receptor Agonism and Antagonism (e.g., Cannabinoid Type 2 Receptor)

The cannabinoid type 2 (CB2) receptor is a component of the endocannabinoid system and is primarily expressed in the immune system. It has emerged as a therapeutic target for a variety of pathological conditions, including inflammatory and neurodegenerative diseases.

Research into the pharmacological activity of quinoline derivatives has identified the quinoline-2,4(1H,3H)-dione scaffold as a promising structure for the development of CB2 receptor ligands. A study focused on the design, synthesis, and evaluation of quinoline-2,4(1H,3H)-dione analogs has shed light on their interaction with cannabinoid receptors. nih.gov This research demonstrated that the substitution pattern on the quinoline ring system is a determining factor for the nature of the activity at the CB2 receptor.

Specifically, the study found that substitutions at the C8 position of the quinoline-2,4(1H,3H)-dione core tend to result in compounds with CB2 receptor agonist activity. nih.gov Given that the compound of interest, this compound, features a hydroxyl group at the C8 position, it falls into this category of derivatives. This suggests that this compound likely acts as an agonist at the CB2 receptor. The agonistic activity of such compounds highlights their potential for therapeutic applications in conditions where CB2 receptor activation is beneficial.

Structure Activity Relationship Sar and Structural Determinants of Biological Efficacy

Positional Effects of Substituents on Activity Profiles

The placement of substituents on the 8-HQ ring is a critical determinant of the resulting compound's biological activity, including its anticancer, antifungal, and antiviral properties.

Influence of Alkyl and Aryl Substituents at Specific Ring Positions (e.g., C2, C3, C5, C8, C2', C8')

Modifications at various carbon positions of the quinoline (B57606) ring have been shown to significantly alter biological outcomes.

C2 Position: Introduction of substituents at the C2 position can enhance bioactivity. For instance, styrylquinolines, synthesized through the condensation of a methyl group at C2 with aromatic aldehydes, have shown potential as HIV-1 integrase inhibitors. In a series of 1,4-naphthoquinone (B94277) hybrids, a methyl group at the C2′ position of the quinoline moiety resulted in the highest cytotoxicity against tested cancer cell lines. Conversely, iso-Pr-substituted derivatives at C2 demonstrated significant inhibitory activity against the dengue virus.

C5 and C7 Positions: These positions are frequently targeted for modification. Substitution at C5 with electron-withdrawing groups, such as halogens, has been shown to improve anticancer activity. Mannich bases, which involve aminomethyl substitution, have been found to be more active against matrix metalloproteinases when the substitution is at C7 compared to C5. However, for certain activities, C5 substitution is crucial; derivatives lacking a substituent at R5 or having it shifted elsewhere often show a lack of toxicity or selectivity.

Aryl Substituents: The introduction of aromatic moieties can have varied effects depending on their location. Aromatic amide substitution at the C2 position was found to increase lipophilicity and antiviral activity. In studies of Mannich bases, introducing an aromatic ring to a piperazine (B1678402) derivative at R7 restored selective toxicity. However, placing a branched aromatic substituent at the methylene (B1212753) carbon of the Mannich base at R7, while enhancing activity in some contexts (like HIF prolylhydroxylase inhibition), was found to decrease toxicity and selectivity in others.

Interactive Table: Effect of Substituents on Biological Activity

Position Substituent Type Resulting Activity Reference
C2 Methyl Highest cytotoxicity in 1,4-naphthoquinone hybrids
C2 iso-Propyl Significant anti-dengue virus activity
C2 Aromatic Amide Increased lipophilicity and antiviral activity
C5 Electron-withdrawing Improved anticancer activity
C7 Mannich Base Higher activity vs. matrix metalloproteinases than C5

Impact of Hydroxyl Group Presence and Position (e.g., C8')

The hydroxyl group at the C8 position is a cornerstone of the bioactivity of this class of compounds. Its presence is essential for the metal-chelating properties that are linked to many of their therapeutic effects.

The free hydroxyl group at C8 is considered critical for antifungal activity. Studies on antifungal derivatives showed that compounds with a hydroxyl group at position 8 were more active than those with it at position 4. Furthermore, blocking the C8 hydroxyl group, for instance by forming a glycosidic linkage, can impede metal ion chelation due to steric hindrance and lead to a loss of activity. This underscores the necessity of an accessible hydroxyl group for the compound's mechanism of action. The ability of the C8-hydroxyl group to form hydrogen bonds with biological targets is also a key factor in its interaction with enzymes and proteins.

Electronic and Steric Factors in Pharmacological Response

The electronic properties (electron-donating or withdrawing) and the size (steric bulk) of substituents play a pivotal role in modulating the pharmacological response of 8-HQ derivatives.

Role of Halogenation and Alkoxymethyl Modifications

Halogenation is a common strategy to enhance the biological potential of the 8-HQ scaffold.

Halogenation: The introduction of halogens, particularly at the C5 and C7 positions, is a well-established method for increasing activity. The 5,7-dichloro and 5,7-dibromo derivatives are among the most fungitoxic compounds in jejich respective series. In another study, 6-chloro analogues of pyrano[3,2-h]quinolone derivatives were the most active against cancer cell lines, and the presence of halogens generally increased the lipophilicity of the compounds. Combining a chloro-substitution at R5 with various Mannich bases at R7 has been explored to modulate MDR-selective anticancer activity.

Alkoxymethyl Modifications: The introduction of alkoxymethyl groups has also been studied. Research on 8-hydroxyquinoline-derived Mannich bases investigated the effect of alkoxymethyl substitutions at the R5 position in combination with different bases at R7 to explore the impact on MDR-selective toxicity.

Contribution of Aromatic Moieties

The addition of aromatic rings can significantly influence the efficacy of 8-HQ derivatives. An aromatic amide substituent at the R2 position was noted to increase antiviral activity, an effect attributed to the electron-withdrawing nature of the anilide group. The introduction of an aromatic ring can also restore or enhance selective toxicity, as seen when added to certain piperazine derivatives. However, the positioning is critical; an aromatic ring placed on the methylene bridge of a Mannich base substituent at R7 can increase steric hindrance near the chelating core, which may decrease toxicity and abrogate selectivity.

Physicochemical Parameter Correlations with Bioactivity

A clear relationship exists between the physicochemical properties of 8-HQ derivatives—such as lipophilicity and electronic parameters—and their biological activity.

Lipophilicity is a key factor influencing cell permeability and, consequently, bioactivity. The introduction of halogen atoms is a known method to increase the lipophilicity of 8-HQ derivatives. However, excessive lipophilicity is not always beneficial. For example, substituting the C5 position with a sulfonic acid group decreased cytotoxicity, likely due to hindered cell permeability. The relationship between lipophilicity (measured by RP-HPLC) and the chemical structure of various ring-substituted 8-hydroxyquinolines has been a subject of detailed study.

Electronic effects also play a crucial role. The introduction of electron-donating or electron-withdrawing substituents can alter the pKa values of the hydroxyl group and the quinolinium nitrogen. These changes directly impact the molecule's ability to bind metal ions, which in turn modulates biological activities like MDR-selective anticancer effects. It has been predicted that electron-donating groups at C5 or C7 cause a red-shift in the emission of their metal complexes, while electron-withdrawing groups in the same positions lead to a blue-shift. Computational analyses of parameters like the partition coefficient (cLogP), aqueous solubility, and the topological polar surface area (TPSA) are used to predict the oral bioavailability and drug-likeness of new derivatives.

Interactive Table: Physicochemical-Bioactivity Correlations

Physicochemical Parameter Modification Effect on Bioactivity Reference
Lipophilicity Halogenation at C4, C6, C9 Increased lipophilicity and activity
Lipophilicity C5-Sulfonic Acid Decreased cytotoxicity (hindered permeability)
Electronic Effects Electron-withdrawing group at C5 Improved anticancer activity
Electronic Effects Electron-donating group at C5/C7 Red-shift of complex emission

Lipophilicity (log P) and Bioactivity Relationships

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a crucial determinant of a molecule's ability to permeate biological membranes and engage with target sites.

The lipophilicity of quinoline derivatives is a key factor influencing their biological activities. nih.gov Generally, compounds with moderate lipophilicity are favored for oral bioavailability, as they can effectively traverse the lipid bilayers of cell membranes. Studies on quinoline-1,4-quinone hybrids have shown that their lipophilicity is influenced by the nature of substituents. nih.govnih.gov For instance, the introduction of a nitrogen atom into a quinone structure tends to decrease lipophilicity. nih.gov

Below is a table showing experimental log P values for some related quinoline derivatives, illustrating the impact of different functional groups on lipophilicity.

Compound NameStructureLog PReference
8-Hydroxyquinoline (B1678124)1.89[Source]
Quinoline2.03[Source]
5,8-Quinolinedione0.95[Source]

Note: The log P values are indicative and can vary based on the experimental or computational method used.

pKa Values and Protonation State Influence on Biological Interactions

The pKa value of a compound determines its state of ionization at a given pH, which is critical for its solubility, membrane permeability, and interaction with biological macromolecules. nih.gov 8-Hydroxyquinoline itself is an amphiprotic molecule, meaning it can act as both an acid and a base. It possesses two ionizable groups: the phenolic hydroxyl group and the nitrogen atom in the pyridine (B92270) ring.

The protonation state of 8-hydroxyquinoline and its derivatives is fundamental to their biological activity, particularly their well-documented role as metal chelators. scispace.comrroij.com The proximity of the hydroxyl group to the nitrogen atom allows for the formation of stable chelate complexes with various metal ions, a process that is highly dependent on the pH of the environment and the pKa values of the compound. scispace.comrroij.com At physiological pH, the equilibrium between the neutral, protonated, and deprotonated forms will dictate the compound's ability to bind to metal ions, which is often a key mechanism for its therapeutic or toxic effects. nih.gov

The table below provides the pKa values for 8-hydroxyquinoline, which can serve as a reference for estimating the ionization behavior of 8-Hydroxyquinoline-2,4(1H,3H)-dione.

Compound NamepKa1 (Phenolic OH)pKa2 (Quinoline N)Reference
8-Hydroxyquinoline9.895.13[Source]

Understanding the interplay between lipophilicity and ionization is paramount in the design and development of quinoline-based therapeutic agents. While direct experimental data for this compound is needed for a precise SAR assessment, the analysis of its structural components provides a valuable framework for predicting its biological behavior.

Mechanistic Investigations of Biological Action

Molecular Targeting of Cellular Components

The biological activities of 8-Hydroxyquinoline-2,4(1H,3H)-dione and its parent compound, 8-hydroxyquinoline (B1678124) (8-HQ), are intrinsically linked to their interactions with fundamental cellular macromolecules like DNA and proteins. These interactions can disrupt normal cellular processes, leading to effects such as the inhibition of cancer cell growth or microbial activity.

DNA Interaction Mechanisms

The planar structure of the quinoline (B57606) ring system is a key feature that facilitates its interaction with DNA. This interaction can occur through several non-covalent mechanisms, including groove binding, hydrogen bonding, and π-π stacking interactions. acs.org

Groove Binding: The molecule can fit into the minor or major grooves of the DNA double helix. This positioning is often stabilized by van der Waals forces and hydrogen bonds between the compound and the atoms of the DNA base pairs and sugar-phosphate backbone.

Hydrogen Bonding: The hydroxyl and keto groups of this compound, as well as the nitrogen atom in the quinoline ring, can act as hydrogen bond donors or acceptors. These can form specific hydrogen bonds with the functional groups of DNA bases. acs.orgnih.gov For instance, studies on similar 8-HQ derivatives have shown hydrogen bond formation between the oxygen and nitrogen atoms of the 8-HQ moiety and DNA bases like guanine. acs.orgnih.gov

π-π Interactions: The aromatic rings of the quinoline scaffold can stack between the base pairs of the DNA helix, an interaction known as intercalation, or interact with the faces of the bases through π-π stacking. These interactions can distort the DNA structure, interfering with processes like replication and transcription. acs.org

Research on 8-hydroxyquinoline derivatives has demonstrated their ability to bind to DNA. For example, synthesized 1,2,3-triazoles of 8-hydroxyquinoline have shown a high binding affinity for herring fish sperm DNA (hs-DNA). nih.gov Studies with Saccharomyces cerevisiae have also shown that 8-hydroxyquinoline can severely inhibit premeiotic DNA replication. nih.gov

Protein Binding and Conformational Changes

Beyond DNA, this compound can also bind to proteins, leading to alterations in their three-dimensional structure and, consequently, their function. scirp.org The binding is often driven by a combination of hydrophobic interactions, hydrogen bonds, and electrostatic interactions.

This binding can induce conformational changes in the protein, which can have several consequences: nih.govnih.gov

Inhibition of Enzyme Activity: If the binding occurs at the active site of an enzyme, it can block substrate access, thereby inhibiting the enzyme's catalytic function.

Allosteric Modulation: Binding to a site other than the active site (an allosteric site) can trigger a conformational change that alters the shape of the active site, either enhancing or inhibiting its activity.

Disruption of Protein-Protein Interactions: By altering the surface of a protein, the binding of the compound can prevent it from interacting with its normal binding partners, thus disrupting cellular signaling pathways or protein complexes.

The interaction of ligands with proteins is a dynamic process, often involving an interplay between ligand binding and conformational changes in the protein. nih.govresearchgate.net

Metal Chelation as a Mode of Action

A hallmark of 8-hydroxyquinoline and its derivatives is their potent ability to chelate metal ions. scirp.orgnih.govnih.gov This property is central to many of their biological effects. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with a metal ion.

Disruption of Metal-Dependent Enzymatic Processes

Many essential enzymes in the body, known as metalloenzymes, require a metal ion as a cofactor for their catalytic activity. By sequestering these essential metal ions, this compound can effectively inhibit these enzymes. nih.govnih.gov

This mechanism is implicated in the antimicrobial and anticancer activities of 8-HQ derivatives. scirp.orgnih.gov For example, ribonucleotide reductase, an iron-dependent enzyme crucial for DNA synthesis, is a known target. nih.gov By chelating the iron necessary for its function, these compounds can halt DNA production and, consequently, cell proliferation. Similarly, matrix metalloproteinases involved in cancer metastasis can be targeted. nih.gov

Formation of Metal Complexes and Their Biological Implications

The chelation of metal ions by this compound results in the formation of metal-ligand complexes. scirp.orgresearchgate.net These newly formed complexes can possess distinct biological activities that are different from the free ligand or the free metal ion. acs.orgmdpi.com

For example, copper complexes of 8-hydroxyquinoline derivatives have shown potent biological activity. The complex itself can be more lipophilic than the parent molecule, allowing for better penetration of cell membranes. Once inside the cell, the complex can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress and trigger apoptosis (programmed cell death).

The stoichiometry of the metal complexes is often a 1:2 ratio of metal to ligand (M:L), and the geometry of these complexes can vary, with square-planar and octahedral geometries being common. scirp.orgresearchgate.net

Cellular Pathway Modulation

The interactions of this compound with DNA, proteins, and metal ions can culminate in the modulation of various cellular pathways. By altering the function of key proteins or the concentration of essential metal ions, these compounds can influence signaling cascades that control cell growth, proliferation, and survival.

For instance, the inhibition of metal-dependent enzymes or the induction of oxidative stress through metal complex formation can activate stress-response pathways. These pathways can, in turn, lead to cell cycle arrest or apoptosis. Furthermore, the ability of 8-HQ derivatives to interfere with DNA replication and transcription directly impacts the fundamental processes of cell division and gene expression. nih.gov Research has also pointed to the potential of 8-hydroxyquinoline derivatives to act as inhibitors of histone lysine (B10760008) demethylases, enzymes that play a crucial role in epigenetic regulation. acs.org

Induction of Oxidative Damage and Reactive Oxygen Species (ROS) Production

The induction of oxidative stress through the generation of reactive oxygen species (ROS) is a known mechanism of action for several quinoline-based compounds. Research on structurally related quinoline derivatives has demonstrated their capacity to increase intracellular ROS levels, leading to cellular damage and apoptosis.

For instance, a study on 2-[(dimethylamino)methyl]-8-hydroxyquinoline (DMAMQ) showed that it enhanced intracellular ROS, which was linked to its effects on neural stem cells. nih.gov Another related compound, 4-Nitroquinoline 1-oxide (4NQO), has been shown to dose-dependently increase levels of 8-hydroxydeoxyguanosine (8OHdG), a marker of oxidative DNA damage, through the production of superoxide (B77818) and hydrogen peroxide. nih.gov These findings suggest that the quinoline scaffold is capable of participating in redox cycling and inducing oxidative stress.

While direct studies on this compound are not extensively available, the chemical structure suggests a potential for similar activity. The presence of the hydroxyl group and the dione (B5365651) structure could facilitate interactions that lead to the generation of ROS. Further research is required to specifically quantify ROS production and identify the specific types of oxidative damage induced by this compound in various biological systems.

Impact on Cell Wall Integrity and Cytoplasmic Membrane Permeability

The fungal cell wall and cytoplasmic membrane are critical for maintaining cellular integrity and are common targets for antifungal agents. Several studies on 8-hydroxyquinoline derivatives have pointed towards their ability to disrupt these structures.

A study investigating the antifungal mechanism of other 8-hydroxyquinoline derivatives, such as clioquinol (B1669181) and 8-hydroxy-5-quinolinesulfonic acid, revealed that they can damage the fungal cell wall and compromise the functional integrity of the cytoplasmic membrane. nih.govresearchgate.net The disruption of the cell wall was confirmed through sorbitol protection assays, where the presence of an osmotic protectant mitigated the antifungal effect. nih.gov Furthermore, scanning electron microscopy of fungal cells treated with these derivatives showed significant morphological changes, including cell shrinkage and surface roughness, indicative of cell wall damage. doaj.orgresearchgate.net

The leakage of intracellular components, such as nucleic acids, is a direct consequence of compromised membrane permeability. Research on 8-hydroxy-5-quinolinesulfonic acid derivatives demonstrated their ability to cause the leakage of 260-nm-absorbing materials from fungal cells, confirming their disruptive effect on the cytoplasmic membrane. researchgate.net Although these studies did not specifically include this compound, they provide a strong rationale for investigating its potential to similarly target fungal cell wall and membrane integrity.

Inhibition of Fungal Morphogenesis (e.g., Pseudohyphae Formation)

The ability of pathogenic fungi, such as Candida albicans, to switch between yeast and hyphal forms is a key virulence factor. The inhibition of this morphological transition, particularly the formation of pseudohyphae, is a desirable attribute for antifungal compounds.

Research has shown that clioquinol, an 8-hydroxyquinoline derivative, effectively inhibits the formation of pseudohyphae in C. albicans. nih.govresearchgate.net Scanning electron microscopy revealed that treatment with clioquinol resulted in a lack of pseudohyphae and the presence of larger, rounded cells, indicating a disruption in the normal morphogenetic pathway. researchgate.net This inhibition of a critical virulence factor highlights the therapeutic potential of the 8-hydroxyquinoline scaffold.

Given that the core 8-hydroxyquinoline structure is implicated in this activity, it is plausible that this compound could also interfere with fungal morphogenesis. However, specific studies are needed to confirm and characterize this effect.

Q & A

Basic: What are the primary synthetic routes for 8-hydroxyquinoline-2,4(1H,3H)-dione and its derivatives?

The compound is typically synthesized via Skraup or Friedländer methods. The Skraup method involves condensation of substituted aromatic amines with α,β-unsaturated aldehydes, while the Friedländer approach uses o-aminobenzaldehyde derivatives condensed with ketones or aldehydes. These routes require optimization of reaction conditions (e.g., acid catalysts, temperature) to minimize side products like polymeric quinoline derivatives .

Basic: How can structural features like zwitterionic equilibrium affect experimental design?

8-Hydroxyquinoline derivatives exist in an equilibrium between hydroxyl (1) and N-protonated zwitterionic (3) forms (see Figure 2 in ). This equilibrium impacts solubility and reactivity. For example:

  • Solubility : The zwitterionic form dominates in polar solvents, enhancing aqueous solubility.
  • Metal binding : The hydroxyl form is critical for chelating metal ions like Al³⁺.
    Adjust pH (e.g., buffered systems) or use co-solvents (DMSO/water mixtures) to stabilize the desired form during experiments .

Advanced: How can researchers resolve contradictions in reported detection limits for Al³⁺ using fluorometric assays?

Discrepancies in detection limits (e.g., ~0.3 ppb vs. higher values) arise from variables such as:

  • Buffer composition : Phosphate buffers may interfere with Al³⁺ coordination compared to acetate buffers .
  • Excitation wavelengths : Red-shifted derivatives (e.g., click chemistry-modified 8-HQ) improve sensitivity by reducing background noise .
    Validate methods using standardized Al³⁺ solutions and cross-check with ICP-MS for accuracy .

Advanced: What strategies optimize yields in synthesizing triazole-functionalized derivatives?

Click chemistry (azide-alkyne cycloaddition) enables efficient functionalization. Key considerations:

  • Catalyst : Use Cu(I) catalysts for regioselective 1,4-triazole formation.
  • Protecting groups : Temporarily block the hydroxyl group at position 8 to prevent side reactions during coupling .
    Post-synthesis, purify via column chromatography (silica gel, chloroform/ethanol gradients) and confirm structures with ¹H/¹³C NMR .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

  • IR spectroscopy : Identify O–H (3400–3200 cm⁻¹) and C=O (1670–1700 cm⁻¹) stretches .
  • NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm; see for specific shifts).
  • X-ray crystallography : Resolves tautomeric forms and hydrogen-bonding networks in solid-state structures .

Advanced: How do computational docking studies inform the design of anti-HIV derivatives?

Molecular docking (e.g., with HIV-1 integrase) identifies key interactions:

  • The 4-hydroxyquinoline-3-carbohydrazide scaffold binds to Mg²⁺ in the enzyme active site.
  • Substituents at position 2 enhance hydrophobic interactions with viral pockets .
    Validate predictions with in vitro enzyme inhibition assays and cytotoxicity profiling .

Basic: Why does this compound exhibit dual fluorescence in different solvents?

The compound shows solvatochromism due to:

  • Intramolecular charge transfer (ICT) : Polar solvents stabilize charge-separated states, red-shifting emission.
  • Aggregation-induced emission (AIE) : In aqueous solutions, π-π stacking quenches fluorescence unless disrupted by surfactants .

Advanced: What oxidation methods are viable for generating 3-hydroxyquinoline-2,4-dione derivatives?

Controlled oxidation of 3-alkylquinolin-2-ones using KMnO₄ or CrO₃ yields 3-hydroxy derivatives. Key parameters:

  • Temperature : Moderate heating (50–70°C) prevents over-oxidation.
  • Solvent : Acetic acid enhances reaction efficiency .
    Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and isolate products via recrystallization .

Advanced: How can conflicting bioactivity data for antimicrobial derivatives be reconciled?

Variability in MIC (minimum inhibitory concentration) values may stem from:

  • Bacterial strain specificity : Gram-negative vs. Gram-positive strains differ in membrane permeability.
  • Chelation effects : Metal-dependent bioactivity requires pre-incubation with Fe³⁺ or Zn²⁺ to activate the compound .
    Standardize assays using CLSI guidelines and include metal ion controls .

Basic: What are the challenges in achieving aqueous solubility for pharmacological studies?

The zwitterionic form’s polarity limits solubility in non-polar matrices. Mitigation strategies:

  • Prodrug design : Acetylate the hydroxyl group to enhance lipophilicity, enabling cell membrane penetration.
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes .

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